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molecular formula C11H9ClOS B8550415 1-(Benzo[b]thiophen-3-yl)-3-chloropropan-2-one

1-(Benzo[b]thiophen-3-yl)-3-chloropropan-2-one

Cat. No. B8550415
M. Wt: 224.71 g/mol
InChI Key: CZTSBAIVMPTYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994333B2

Procedure details

The procedure described above for the synthesis of 3-(3,4-dichlorophenyl)-2-oxopropyl acetate was followed, reacting 1-(benzo[b]thiophen-3-yl)-3-chloropropan-2-one (0.661 g, 2.94 mmol) with acetic acid (0.34 mL, 0.35 g, 5.9 mmol) and triethylamine (0.82 mL, 0.59 g, 5.9 mmol). Flash chromatography over silica gel (10-40% ethyl acetate in hexanes) gave pure product (0.372 g, 51% yield): 1H NMR (400 MHz, CDCl3) δ 2.14 (s, 3H) 3.98 (s, 2H) 4.71 (s, 2H) 7.34-7.44 (m, 3H) 7.67-7.70 (m, 1H) 7.86-7.89 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.661 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([O:4]CC(=O)CC1C=CC(Cl)=C(Cl)C=1)(=[O:3])[CH3:2].[S:17]1[CH:21]=[C:20]([CH2:22][C:23](=[O:26])[CH2:24]Cl)[C:19]2[CH:27]=[CH:28][CH:29]=[CH:30][C:18]1=2.C(O)(=O)C.C(N(CC)CC)C>>[C:1]([O:4][CH2:24][C:23](=[O:26])[CH2:22][C:20]1[C:19]2[CH:27]=[CH:28][CH:29]=[CH:30][C:18]=2[S:17][CH:21]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Step Two
Name
Quantity
0.661 g
Type
reactant
Smiles
S1C2=C(C(=C1)CC(CCl)=O)C=CC=C2
Step Three
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.82 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CC=1C2=C(SC1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.372 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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